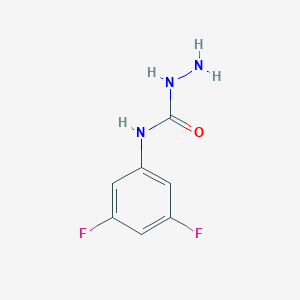

3-Amino-1-(3,5-difluorophenyl)urea

Übersicht

Beschreibung

3-Amino-1-(3,5-difluorophenyl)urea is an organic compound with the molecular formula C7H7F2N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,5-difluorophenyl group and another by an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-difluorophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3,5-difluoroaniline with potassium cyanate in an aqueous medium. The reaction proceeds as follows:

Starting Materials: 3,5-difluoroaniline and potassium cyanate.

Reaction Conditions: The reaction is typically carried out in water at room temperature.

Procedure: 3,5-difluoroaniline is dissolved in water, and potassium cyanate is added slowly with stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Phenyl derivatives with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

Oncology

The primary application of 3-Amino-1-(3,5-difluorophenyl)urea derivatives is in cancer research. These compounds have been evaluated for their antiangiogenic properties, which are crucial for developing new anticancer therapies. Notably:

- Inhibition of Fibroblast Growth Factor Receptor-1 (FGFR-1) : A derivative demonstrated potent inhibition against FGFR-expressing tumor cell lines, particularly effective on human umbilical vein endothelial cells (HUVECs).

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Compounds targeting VEGFR-2 have shown promise in disrupting angiogenesis, which is vital for tumor growth and metastasis.

Table 1: Summary of Anti-Cancer Activities

| Compound Derivative | Target | EC50 Value | Notes |

|---|---|---|---|

| 7-Acetamide Derivative | FGFR-1 | N/A | Potent against HUVECs |

| Various Derivatives | VEGFR-2 | N/A | Antiangiogenic properties |

Virology

In addition to oncology, derivatives of this compound have shown potential as anti-HIV agents. One particular derivative exhibited an EC50 value of 10 nM with a high selectivity index, indicating its promise for further development as an anti-HIV therapeutic.

Table 2: Summary of Anti-Viral Activities

| Compound Derivative | Virus Targeted | EC50 Value | Selectivity Index |

|---|---|---|---|

| Specific Derivative | HIV-1 | 10 nM | High |

Case Studies

Several studies have explored the efficacy of this compound derivatives:

- Study on FGFR Inhibition :

-

Anti-HIV Activity Assessment :

- A derivative was evaluated for its antiviral activity against HIV-1.

- The study found that modifications to the structure enhanced potency and selectivity against the virus.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-1-(2,6-difluorophenyl)urea: Similar structure but with fluorine atoms at different positions on the phenyl ring.

3-Amino-1-(4-fluorophenyl)urea: Contains only one fluorine atom on the phenyl ring.

3-Amino-1-phenylurea: Lacks fluorine atoms on the phenyl ring.

Uniqueness

3-Amino-1-(3,5-difluorophenyl)urea is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Biologische Aktivität

3-Amino-1-(3,5-difluorophenyl)urea is a compound with notable biological activity, primarily in the fields of medicinal chemistry and material science. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound includes an amino group attached to a urea moiety and a difluorophenyl group. It can be synthesized through various methods, often involving the reaction of appropriate amines with isocyanates or by fluorination of phenyl derivatives.

Anticancer Properties

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in multiple studies. It interacts with molecular targets such as protein kinases and other enzymes critical for tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant growth inhibition against various bacterial strains, including Acinetobacter baumannii, Staphylococcus aureus, and fungal strains like Candida albicans. For instance, certain derivatives showed up to 94.5% growth inhibition against Acinetobacter baumannii, indicating strong potential as antimicrobial agents .

The mechanism of action involves the compound's interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the target enzyme or receptor involved .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on a series of urea derivatives including this compound revealed promising results against multidrug-resistant strains. The study utilized molecular docking techniques to elucidate binding interactions, confirming that modifications in the urea structure significantly enhanced antimicrobial effectiveness .

Applications in Medicinal Chemistry

The compound is increasingly used in drug development due to its versatile biological activities. Its derivatives are being explored for their potential in treating various diseases, particularly cancers and infections caused by resistant pathogens. Furthermore, its role as a precursor in synthesizing more complex pharmaceutical agents highlights its significance in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-amino-3-(3,5-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPSDDKLAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167412-23-9 | |

| Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.